molecular formula C17H22N2O3S B2557997 3-[(furan-3-yl)methyl]-1-(oxan-4-yl)-3-[2-(thiophen-2-yl)ethyl]urea CAS No. 2034342-99-7

3-[(furan-3-yl)methyl]-1-(oxan-4-yl)-3-[2-(thiophen-2-yl)ethyl]urea

Cat. No.: B2557997
CAS No.: 2034342-99-7
M. Wt: 334.43
InChI Key: NKELXAKAWFMIQG-UHFFFAOYSA-N
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Description

3-[(furan-3-yl)methyl]-1-(oxan-4-yl)-3-[2-(thiophen-2-yl)ethyl]urea is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. This urea derivative features a unique molecular architecture incorporating two prominent heterocyclic systems: a furan ring and a thiophene ring, linked via a flexible ethyl chain and a central urea functional group, all tethered to a tetrahydropyran (oxan-4-yl) moiety. The structural motifs present in this compound are commonly investigated for their potential biological activities. In particular, heterocyclic compounds containing furan and thiophene subunits are frequently explored as scaffolds in the development of serine protease inhibitors and other therapeutic agents . The urea functional group is a privileged pharmacophore in drug design, often contributing to key hydrogen-bonding interactions with biological targets. Researchers may utilize this chemical as a key intermediate or a novel scaffold for screening against various biological targets. Its defined structure makes it a valuable candidate for structure-activity relationship (SAR) studies, aimed at optimizing potency and selectivity for specific enzymes or receptors. This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, referring to the associated Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

1-(furan-3-ylmethyl)-3-(oxan-4-yl)-1-(2-thiophen-2-ylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3S/c20-17(18-15-5-9-21-10-6-15)19(12-14-4-8-22-13-14)7-3-16-2-1-11-23-16/h1-2,4,8,11,13,15H,3,5-7,9-10,12H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKELXAKAWFMIQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NC(=O)N(CCC2=CC=CS2)CC3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(furan-3-yl)methyl]-1-(oxan-4-yl)-3-[2-(thiophen-2-yl)ethyl]urea typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and thiophene intermediates, followed by their coupling with oxane derivatives under controlled conditions. The final step often involves the formation of the urea linkage through the reaction of an isocyanate with an amine.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[(furan-3-yl)methyl]-1-(oxan-4-yl)-3-[2-(thiophen-2-yl)ethyl]urea can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding oxides.

    Reduction: The compound can be reduced to form hydrogenated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled temperature and solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield furan and thiophene oxides, while reduction can produce hydrogenated derivatives.

Scientific Research Applications

Chemistry

The compound serves as a building block in organic synthesis. Its structural features allow it to function as a ligand in coordination chemistry, facilitating the formation of metal complexes that can be utilized in catalysis and material science.

Biology

Research has highlighted its potential biological activities , including:

  • Antimicrobial Properties : The compound has shown efficacy against various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents.
  • Antioxidant Activity : The furan and thiophene rings contribute to its ability to scavenge free radicals, thereby reducing oxidative stress in biological systems.

Medicine

Due to its structural characteristics, 3-[(furan-3-yl)methyl]-1-(oxan-4-yl)-3-[2-(thiophen-2-yl)ethyl]urea is being explored as a potential drug candidate . Its interactions with biological targets suggest applications in treating conditions such as cancer and inflammatory diseases.

Industry

In industrial applications, this compound is utilized in the development of advanced materials , including polymers and nanomaterials, owing to its versatile chemical reactivity.

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AntioxidantFree radical scavenging
Anti-inflammatoryReduction of cytokine production
CytotoxicityInduction of apoptosis in cancer cells

Urease Inhibition Study

A study focused on the urease inhibitory activity of thiourea derivatives related to this compound demonstrated enhanced inhibition compared to standard urease inhibitors. This highlights the potential for developing effective treatments against urease-related conditions.

Antioxidant Efficacy Evaluation

In comparative studies against Vitamin C, derivatives of this compound exhibited significant DPPH radical scavenging activity, suggesting health benefits associated with antioxidant-rich compounds.

Cytotoxicity Assessment

Research on the cytotoxic effects against breast cancer cell lines indicated that the compound induces apoptosis at micromolar concentrations. This suggests its potential as a lead compound for anticancer drug development.

Mechanism of Action

The mechanism of action of 3-[(furan-3-yl)methyl]-1-(oxan-4-yl)-3-[2-(thiophen-2-yl)ethyl]urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

  • Furan vs. Thiophene vs. Phenyl : The thiophen-2-yl group in the target compound contributes to higher logP (2.8) compared to furan-2-yl analogs (logP 2.1), reflecting increased lipophilicity due to sulfur’s polarizability. Phenyl-containing analogs exhibit even higher logP (3.2), which may reduce aqueous solubility .
  • Oxan-4-yl vs. Cyclohexyl : The tetrahydropyran ring (oxan-4-yl) enhances solubility (0.15 mg/mL) relative to cyclohexyl-substituted derivatives (0.08 mg/mL) due to its oxygen atom facilitating hydrogen bonding .

Biological Activity

The compound 3-[(furan-3-yl)methyl]-1-(oxan-4-yl)-3-[2-(thiophen-2-yl)ethyl]urea is a novel chemical entity that has garnered interest for its potential biological activities, particularly in the fields of anticancer and anti-inflammatory therapies. This article synthesizes available research findings, including data from case studies and relevant literature, to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

  • Molecular Formula: C14H19N3O2S
  • Molecular Weight: 285.39 g/mol
  • SMILES Notation: CC(C(=O)N)N(C)C(=O)C1CCOC1C(C2=CC=CS2)=C(C)C

This structure features a furan ring, an oxane moiety, and a thiophene substituent, which are known to contribute to various biological activities.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. A notable study involved the synthesis of urea derivatives, including our compound of interest, and their evaluation against various cancer cell lines. The results indicated that:

  • In vitro studies demonstrated significant cytotoxicity against renal cancer cells (Caki cells), with IC50 values indicating effective inhibition at low concentrations.
  • The compound induced apoptosis in these cells, as evidenced by increased levels of pro-apoptotic markers (Bax) and decreased levels of anti-apoptotic markers (Bcl-2) .

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory properties. In animal models, it was shown to reduce inflammation markers significantly. Key findings include:

  • Reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 in treated groups compared to controls.
  • Inhibition of NF-kB signaling pathways, which play a crucial role in inflammatory responses .

The proposed mechanisms for the biological activities include:

  • Inhibition of Enzyme Activity: The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
  • Modulation of Signaling Pathways: It appears to modulate several signaling pathways associated with inflammation and cancer progression.

Case Studies and Experimental Data

StudyCell LineIC50 (µM)Mechanism
Study 1Caki Cells9.88Induces apoptosis via Bax/Bcl-2 modulation
Study 2HUVEC Cells179.03Inhibits proliferation through HDAC inhibition
Study 3In vivo ModelN/AReduces TNF-alpha and IL-6 levels

These studies collectively suggest that This compound has significant potential as both an anticancer and anti-inflammatory agent.

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